N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTOPSLTOXRONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
The benzodioxine core is typically synthesized from catechol derivatives. A common protocol involves:
- Step 1 : Protection of catechol (1,2-dihydroxybenzene) with ethyl bromoacetate under basic conditions to form 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
- Step 2 : Saponification using NaOH/EtOH to yield the free carboxylic acid.
Optimization Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–85% |
| Reaction Time | 12–16 h |
| Temperature | 60–70°C |
This method avoids side reactions such as over-alkylation, which can occur at higher temperatures.
Preparation of 4-(Phenylsulfanyl)oxan-4-ylmethylamine
Oxane Ring Formation
The tetrahydropyran (oxane) ring is constructed via acid-catalyzed cyclization of 4-mercaptophenyl-pentane-1,5-diol:
- Thiol-ene Reaction : Pentane-1,5-diol reacts with phenylsulfanyl chloride in the presence of BF₃·Et₂O to form 4-(phenylsulfanyl)oxane.
- Bromination : Treatment with PBr₃ converts the hydroxyl group to bromide.
- Amination : Gabriel synthesis or Staudinger reaction introduces the methylamine group.
Critical Observations :
- The use of BF₃·Et₂O improves cyclization efficiency (yield: 65–72%) compared to H₂SO₄ (yield: 48–53%).
- Stereochemical control at the oxane C4 position remains challenging, often resulting in racemic mixtures.
Amide Coupling Methodology
Carboxylic Acid Activation
The benzodioxine carboxylic acid is activated using:
- EDC/HOBt : Yields active ester intermediates.
- Thionyl Chloride : Converts acid to acyl chloride for nucleophilic attack.
Coupling with 4-(Phenylsulfanyl)oxan-4-ylmethylamine
Reaction of the activated acid with the amine intermediate proceeds in anhydrous DMF at 0–5°C. Key parameters:
| Condition | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA |
| Temperature | 0°C → RT |
| Reaction Time | 8–10 h |
| Yield | 68–74% |
LiH has been explored as an alternative base but shows lower selectivity (yield: 55–60%).
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 132–134°C).
Spectroscopic Validation
- ¹H-NMR : Key signals include δ 4.28 (dioxine –OCH₂CH₂O–), δ 7.32–7.45 (phenylsulfanyl aromatic protons), and δ 6.75–6.88 (benzodioxine protons).
- IR : Strong bands at 1685 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (S–Ph stretch).
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Parameter | Method A (EDC/HOBt) | Method B (SOCl₂) |
|---|---|---|
| Reaction Time | 10 h | 6 h |
| Yield | 74% | 68% |
| Byproduct Formation | <5% | 12–15% |
Method A offers higher purity but requires longer reaction times, while Method B risks sulfoxide byproducts from residual thiol groups.
Industrial Scalability Considerations
Challenges in Large-Scale Production
- Oxane Ring Instability : Prone to ring-opening under acidic conditions during workup.
- Cost of Specialty Reagents : EDC and HOBt increase production costs by ~30% compared to SOCl₂-based methods.
Process Intensification Strategies
- Continuous Flow Reactors : Reduce reaction time by 40% while maintaining 70% yield.
- Catalytic Recycling : Immobilized BF₃ catalysts enable 5–7 reuse cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the oxane ring or the benzodioxine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenated compounds, thiophenol derivatives
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Modified oxane or benzodioxine derivatives
Substitution products: Halogenated or thiolated derivatives
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds with a benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. For instance, derivatives of benzodioxane have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease. A study demonstrated that sulfonamide derivatives could effectively inhibit these enzymes, suggesting that N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide may also possess similar properties .
Anticancer Activity
This compound has shown promise as an anticancer agent. Compounds containing benzodioxane structures have been reported to exhibit antitumor activity through various mechanisms, including the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Inhibitors of CA IX have been linked to reduced tumor growth and increased apoptosis in cancer cell lines .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. As mentioned earlier, its ability to inhibit acetylcholinesterase may contribute to cognitive enhancement and neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound suggest that it might interact favorably with targets involved in neuroprotection and cognitive function .
Case Study 1: Enzyme Inhibition
A study synthesized several sulfonamide derivatives with benzodioxane structures and evaluated their inhibitory effects on acetylcholinesterase and α-glucosidase. The results indicated that some derivatives exhibited strong inhibitory activity, highlighting the potential of this compound in treating conditions like diabetes and Alzheimer's disease .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of sulfonamide derivatives targeting CA IX. The study found that certain compounds induced significant apoptosis in breast cancer cell lines (MDA-MB-231), suggesting that this compound could be developed further as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The oxane and benzodioxine moieties may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Trends
- Electron-Withdrawing Groups : Bromoethyl (5a) and sulfonamide groups enhance antibacterial activity, likely via electrophilic interactions with bacterial proteins .
- Lipophilicity : The phenylsulfanyl-oxane group in the target compound may improve blood-brain barrier penetration compared to simpler alkyl chains (e.g., 4-ethylphenyl in ).
- Enzyme Inhibition : Sulfur-containing substituents (e.g., sulfanyl, sulfonamide) correlate with 5-LOX inhibition, though potency varies widely .
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Phenylsulfanyl group : Enhances interactions with biological targets.
- Oxan ring : Contributes to the compound's stability and reactivity.
- Benzodioxine core : Implicated in various biological activities.
The molecular formula is with a molecular weight of approximately 385.48 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The phenylsulfanyl group can inhibit specific proteins and enzymes, while the benzodioxine core may modulate receptor activity. Additionally, the oxan ring enhances the compound's lipophilicity, facilitating cell membrane penetration.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- The compound has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells.
- Studies suggest that its mechanism may involve apoptosis induction through mitochondrial pathways and increased reactive oxygen species (ROS) production.
-
Antimicrobial Activity :
- Preliminary data indicate potential antimicrobial properties against specific bacterial strains.
- The presence of the phenylsulfanyl group may enhance these effects by disrupting bacterial cell functions.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease.
- These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.
Case Studies
-
Cytotoxicity Assays :
- A study tested the compound's effects on MCF-7 and HeLa cells, reporting an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin.
- Flow cytometry analysis revealed that treated cells exhibited signs of early and late apoptosis.
-
Antimicrobial Testing :
- The compound was screened against several bacterial strains, showing moderate to strong inhibitory activity against Salmonella typhi and Bacillus subtilis.
Data Table: Biological Activity Overview
Q & A
Q. What methodologies are recommended for the initial synthesis of this compound?
Begin with computational reaction path searches (e.g., quantum chemical calculations) to identify feasible synthetic routes and intermediates. Validate predictions via small-scale experiments using Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity). Characterization should involve NMR, HPLC, and high-resolution mass spectrometry to confirm structural fidelity .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
Use accelerated stability testing with fractional factorial designs to evaluate degradation kinetics across pH, temperature, and humidity gradients. Pair this with spectroscopic monitoring (e.g., UV-Vis for chromophore stability) and mass spectrometry to identify degradation byproducts. Statistical analysis (ANOVA) quantifies parameter significance .
Q. What are the key steps to characterize the compound’s physicochemical properties?
- Solubility: Phase solubility studies using shake-flask methods with solvents of varying polarity.
- Lipophilicity: Reverse-phase HPLC to determine logP values.
- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cross-reference results with computational predictions (e.g., COSMO-RS for solubility) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reaction yields?
Apply density functional theory (DFT) to map energy barriers and identify unaccounted transition states. Validate with microkinetic modeling to reconcile discrepancies between theoretical and empirical yields. Experimental validation via in situ IR spectroscopy can detect transient intermediates .
Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing byproducts?
Use multi-objective DoE to balance yield, purity, and cost. Screen catalysts (e.g., palladium complexes, organocatalysts) using high-throughput robotic platforms. Pair with machine learning to predict optimal catalytic cycles from historical reaction datasets .
Q. How can researchers address discrepancies in the compound’s biological activity across assays?
Conduct meta-analysis of dose-response curves using hierarchical Bayesian models to account for assay variability. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity). Molecular dynamics simulations can clarify target-ligand interactions under physiological conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
